{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol
Overview
Description
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol is a chemical compound with the molecular formula C8H6Cl2N2O It is characterized by the presence of two chlorine atoms attached to the imidazo[1,2-a]pyridine ring system and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol typically involves the chlorination of imidazo[1,2-a]pyridine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of imidazo[1,2-a]pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 6 and 8 positions. Subsequently, the hydroxymethyl group can be introduced using formaldehyde and a suitable base under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxymethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxymethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}formaldehyde or {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}carboxylic acid.
Reduction: {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methane.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of {6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride: Similar structure but with an acetic acid group instead of a hydroxymethyl group.
{6-Chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid hydrochloride: Contains a propanoic acid group and a single chlorine atom.
{2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl}acetic acid hydrochloride: Features a thiazole ring and a single chlorine atom.
Uniqueness
{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol is unique due to the presence of two chlorine atoms and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O/c9-5-1-7(10)8-11-6(4-13)3-12(8)2-5/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZXSKGXBNAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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